NG,NG,-Di-Cbz-L-arginine
Overview
Description
NG,NG,-Di-Cbz-L-arginine is a chemical compound with the empirical formula C22H26N4O6 . It has a molecular weight of 442.47 .
Molecular Structure Analysis
The molecular structure of NG,NG,-Di-Cbz-L-arginine can be represented by the SMILES stringNC(CCCN(C(=N)NC(=O)OCc1ccccc1)C(=O)OCc2ccccc2)C(O)=O
. Physical And Chemical Properties Analysis
NG,NG,-Di-Cbz-L-arginine is a compound that should be stored at a temperature of -20°C .Scientific Research Applications
Enzymatic Interactions and Metabolism
Enzyme Characteristics : NG,NG-dimethylarginine dimethylaminohydrolase, an enzyme identified in rat kidney, plays a role in the metabolism of NG,NG-dimethyl-L-arginine. This enzyme, consisting of a single polypeptide with a molecular weight of approximately 33,000, is highly specific for NG,NG-dimethyl-L-arginine and NG-monomethyl-L-arginine (Ogawa, Kimoto, & Sasaoka, 1989).
Nitric Oxide Synthase Interaction : NG-methyl-L-arginine functions as both an alternate substrate and a mechanism-based inhibitor of nitric oxide synthase, particularly in the inducible form found in murine macrophages (Olken & Marletta, 1993).
Metabolism in Human Red Blood Cells : An enzyme capable of hydrolyzing methylated inhibitors of nitric oxide synthase, including NG,NG-dimethyl-l-arginine, is present in human red blood cells. This finding suggests a potential role in the metabolism of methylated arginines in various diseases (Kang et al., 2001).
Biological Role and Pathophysiological Implications
Arginine Metabolism and NO Biosynthesis : NG-hydroxy-L-arginine, an intermediate in nitric oxide biosynthesis, is a potent competitive inhibitor of rat liver arginase, suggesting its significance in regulating nitric oxide levels in tissues like liver or macrophages (Daghigh, Fukuto, & Ash, 1994).
Mechanistic Probes of N-Hydroxylation : Studies using NG-hydroxy-L-arginine and its derivatives as mechanistic probes have provided insights into the initial steps of nitric oxide synthase reactions in murine macrophages, revealing complex biochemical interactions and highlighting the enzyme's specificity (Pufahl et al., 1992).
Influence on Endothelium-Dependent Relaxation : NG-amino-L-arginine, a structural analog of L-arginine, has been found to significantly influence endothelium-dependent relaxation and contraction in isolated bovine pulmonary artery rings, pointing to its potential as a chemical probe for studying L-arginine-derived nitric oxide synthesis (Fukuto, Wood, Byrns, & Ignarro, 1990).
Cardiovascular and Renal Systems Impact : Elevated levels of asymmetrically methylated arginines like NG,NG-dimethyl-L-arginine are associated with diseases such as diabetes mellitus, potentially due to their inhibition of nitric oxide synthase activity and impact on vascular function (Tsikas et al., 2018).
Enzyme Catalyzing Direct Conversion to L-Citrulline : An enzyme that directly converts NG,NG-dimethyl-L-arginine to L-citrulline has been identified in rats, suggesting a specific metabolic pathway for this compound (Ogawa, Kimoto, & Sasaoka, 1987).
Platelet Aggregation Influence : NG-methylated arginine vasopressin peptides, including symmetric and asymmetric dimethylated forms, have been shown to induce platelet aggregation, indicating their potential biological significance in cardiovascular health (Bollenbach et al., 2020).
Future Directions
L-Arginine has been evaluated both in animal models and in human subjects for its functional relevance in diabetes mellitus . Several lines of evidence indicate that L-Arginine has beneficial effects in diabetes and numerous studies advocate its administration to attenuate glucose intolerance in diabetic patients . This suggests potential future directions for the study and application of NG,NG,-Di-Cbz-L-arginine.
properties
IUPAC Name |
2-amino-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-26(22(30)32-15-17-10-5-2-6-11-17)20(24)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUMRXRWHYQIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/N=C(\N)/N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585106 | |
Record name | N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NG,NG,-Di-Cbz-L-arginine | |
CAS RN |
4125-79-5 | |
Record name | N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.